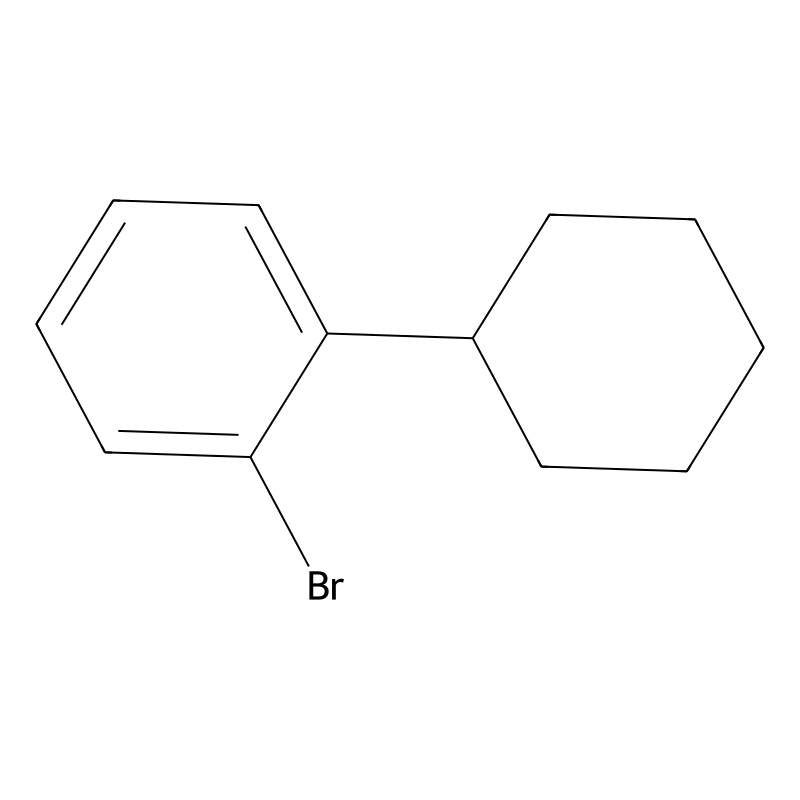

1-Bromo-2-cyclohexylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

1-Bromo-2-cyclohexylbenzene is an organic compound with the chemical formula C₁₂H₁₅Br. It is a white crystalline solid at room temperature. The synthesis of 1-Bromo-2-cyclohexylbenzene has been reported in several scientific publications, with various methods employed. One common method involves the Friedel-Crafts alkylation of bromobenzene with cyclohexene using aluminum chloride (AlCl₃) as a catalyst [].

Potential Applications:

While there is no extensive research directly exploring the applications of 1-Bromo-2-cyclohexylbenzene itself, its structure suggests potential applications in various scientific research fields:

- Organic synthesis: The presence of the bromo group (-Br) makes 1-Bromo-2-cyclohexylbenzene a potential intermediate in organic synthesis. The bromo group can be readily substituted with other functional groups through various reactions, allowing for the creation of more complex organic molecules.

- Medicinal chemistry: The cyclohexyl and bromo substituents in 1-Bromo-2-cyclohexylbenzene introduce steric and electronic modifications, which could potentially influence the biological activity of a molecule. This makes it a potential candidate for the development of new drugs, although further research is needed to explore this possibility.

- Material science: Aromatic compounds with bulky substituents like cyclohexyl groups can exhibit interesting properties relevant to material science. For instance, they can be used in the development of liquid crystals or as components in self-assembled materials [].

1-Bromo-2-cyclohexylbenzene has a molecular weight of 239.16 g/mol . It appears as a clear liquid with a boiling point range of 79°C to 83°C at 0.01 mmHg . The compound has a density of 1.295 g/mL and a refractive index of 1.5605 . Its chemical structure consists of a benzene ring with a bromine atom at position 1 and a cyclohexyl group at position 2 .

Currently, there is no documented information regarding a specific mechanism of action for 1-Bromo-2-cyclohexylbenzene in biological systems.

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Following proper disposal procedures according to local regulations.

Given the presence of bromine, it's advisable to handle the compound with care as bromine can irritate skin and eyes upon contact [].

1-Bromo-2-cyclohexylbenzene can be synthesized through various methods. One approach involves starting from 1,2-dibromobenzene . The synthesis may include the following steps:

- Selective metal-halogen exchange on 1,2-dibromobenzene

- Addition of cyclohexyl Grignard reagent or other cyclohexylating agents

- Quenching and workup to obtain the final product

Other potential synthetic routes may involve direct bromination of 2-cyclohexylbenzene or cyclohexylation of bromobenzene under appropriate conditions.

While specific applications of 1-Bromo-2-cyclohexylbenzene are not widely reported, it likely finds use in organic synthesis as a building block or intermediate. Potential applications may include:

- Precursor in the synthesis of more complex organic molecules

- Starting material for cross-coupling reactions in pharmaceutical or agrochemical research

- Intermediate in the preparation of specialty chemicals or materials

- Nucleophiles: Potential for substitution reactions

- Transition metal catalysts: Possible involvement in cross-coupling reactions

- Reducing agents: Potential for dehalogenation

Further research would be necessary to fully characterize its interactions with different chemical entities and biological systems.

Similar Compounds

1-Bromo-2-cyclohexylbenzene shares structural similarities with other substituted benzenes and aryl halides. Some similar compounds include:

- Bromobenzene

- 2-Cyclohexylbenzene

- 1-Chloro-2-cyclohexylbenzene

- 1-Iodo-2-cyclohexylbenzene

- 1-Bromo-3-cyclohexylbenzene

- 1-Bromo-4-cyclohexylbenzene

The uniqueness of 1-Bromo-2-cyclohexylbenzene lies in its specific substitution pattern, combining a bromine atom and a cyclohexyl group in the ortho position. This arrangement may confer distinct reactivity and physical properties compared to its isomers or related compounds. The presence of the cyclohexyl group likely influences the compound's solubility, boiling point, and reactivity in certain transformations compared to simple aryl halides like bromobenzene.

From 1,2-Dibromobenzene

The synthesis of 1-bromo-2-cyclohexylbenzene from 1,2-dibromobenzene represents a fundamental approach utilizing nucleophilic substitution chemistry. This method involves the reaction of 1,2-dibromobenzene with cyclohexylmagnesium chloride in tetrahydrofuran solvent under controlled conditions [1]. The reaction proceeds through a metal-halogen exchange mechanism, where the Grignard reagent selectively displaces one bromine atom while preserving the other.

The reaction conditions typically require low temperatures ranging from -78°C to 20°C to maintain the stability of the organometallic intermediates [1]. The process involves a multi-step sequence: first, the formation of cyclohexylmagnesium chloride through the reaction of cyclohexyl chloride with magnesium metal in dry tetrahydrofuran, followed by the addition of 1,2-dibromobenzene to generate the desired product [1].

Research findings indicate that this synthetic route can achieve yields ranging from 60% to 85%, depending on the reaction conditions and purification methods employed [1]. The selectivity of the reaction depends on the electronic properties of the dibromobenzene substrate and the reaction temperature. Lower temperatures favor the formation of the mono-substituted product over potential side reactions such as di-substitution or elimination reactions.

Bromination of Cyclohexylbenzene

The direct bromination of cyclohexylbenzene provides an alternative classical synthetic route to 1-bromo-2-cyclohexylbenzene. This approach utilizes electrophilic aromatic substitution reactions where molecular bromine or brominating agents such as N-bromosuccinimide (NBS) react with the aromatic ring [2] [3].

The bromination reaction typically employs molecular bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) [2]. The reaction proceeds through the formation of a positively charged electrophilic bromine species that attacks the electron-rich aromatic ring, generating a sigma complex intermediate, which subsequently loses a proton to yield the brominated product [3].

Alternative bromination conditions utilize N-bromosuccinimide in cyclohexane solvent with benzoyl peroxide as a radical initiator [2]. This method offers advantages in terms of selectivity and reaction control, as NBS provides a controlled source of bromine atoms that can be regulated by the concentration of the radical initiator [4] [5].

The regioselectivity of the bromination reaction depends on the electronic effects of the cyclohexyl substituent. The cyclohexyl group is weakly electron-donating, directing bromination to the ortho and para positions relative to the substituent [3]. However, achieving selective ortho-bromination requires careful optimization of reaction conditions, including temperature control, solvent selection, and the use of appropriate catalysts or additives.

Modern Synthetic Approaches

Cross-Coupling Reactions

Modern synthetic approaches to 1-bromo-2-cyclohexylbenzene frequently employ palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling methodology [6] [7]. These reactions offer superior selectivity and functional group tolerance compared to classical approaches, making them valuable for the synthesis of complex brominated aromatic compounds.

The Suzuki-Miyaura coupling involves the reaction of aryl halides with organoborane compounds in the presence of a palladium catalyst and a base [8] [9]. For the synthesis of 1-bromo-2-cyclohexylbenzene, this approach can utilize 1,2-dibromobenzene as a starting material, coupling it with cyclohexylboronic acid under optimized conditions [6].

Recent research demonstrates that palladium acetate [Pd(OAc)2] combined with tricyclohexylphosphine tetrafluoroborate (PCy3·HBF4) as a ligand provides excellent selectivity for the coupling of dibrominated substrates with arylboronic acids [6]. The reaction conditions typically involve heating the reaction mixture to 80-120°C in toluene solvent with cesium carbonate as a base, achieving yields of 75-98% for various substituted products [6].

The mechanistic pathway involves oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by transmetalation with the organoborane reagent, and final reductive elimination to form the carbon-carbon bond while regenerating the active catalyst [8]. The selectivity between the two bromine atoms in dibromobenzene derivatives can be controlled through careful selection of reaction conditions and catalyst systems.

Grignard-Based Methodologies

Grignard-based synthetic methodologies represent a versatile approach for the preparation of 1-bromo-2-cyclohexylbenzene, utilizing the high reactivity and predictable behavior of organomagnesium reagents [10] [11]. These methods typically involve the formation of cyclohexylmagnesium halides followed by their reaction with appropriate aromatic electrophiles.

The preparation of cyclohexylmagnesium reagents requires anhydrous conditions and inert atmosphere to prevent decomposition of the organometallic species [10]. The reaction typically employs cyclohexyl bromide or cyclohexyl chloride with magnesium metal in dry tetrahydrofuran or diethyl ether solvent [10]. The resulting Grignard reagent can then be coupled with various aromatic substrates to form the desired carbon-carbon bonds.

Research has demonstrated that manganese-catalyzed cross-coupling reactions of aryl halides with Grignard reagents can provide an efficient route to substituted aromatic compounds [10]. The reaction mechanism involves the formation of triorganomanganate complexes that act as both nucleophiles and single-electron donors, facilitating the coupling process through a radical mechanism [10].

The scope of Grignard-based methodologies extends to various substituted cyclohexyl derivatives, allowing for the preparation of structurally diverse brominated aromatic compounds. The reaction conditions typically require temperatures ranging from -78°C to room temperature, with reaction times varying from 1 to 8 hours depending on the specific substrates and catalysts employed [10].

Green Chemistry Approaches

Eco-Friendly Bromination Processes

Green chemistry principles have driven the development of environmentally sustainable bromination processes for the synthesis of 1-bromo-2-cyclohexylbenzene and related compounds [12] [13]. These approaches focus on minimizing the environmental impact of bromination reactions while maintaining high efficiency and selectivity.

One promising approach involves the use of bromide-bromate salt combinations as eco-friendly brominating reagents [14] [15]. These systems generate active bromine species in situ from stable precursors, eliminating the need for hazardous molecular bromine while producing only aqueous sodium chloride as waste [16]. The reaction typically employs potassium bromide (KBr) and hydrogen peroxide (H2O2) in the presence of vanadium or molybdenum catalysts [14].

Ionic liquid-promoted aerobic bromination represents another sustainable approach that has gained significant attention [17] [18]. This methodology utilizes ionic liquids as catalysts in combination with molecular oxygen as an oxidant, providing controllable chemoselectivity and broad substrate scope [17]. The reaction can be performed under mild conditions with both sodium bromide/acetic acid and aqueous hydrobromic acid as bromine sources [17].

Flow chemistry approaches have emerged as particularly effective for sustainable bromination processes [19] [20]. These systems allow for the in situ generation of bromine from stable precursors, immediate consumption in the bromination reaction, and subsequent quenching of excess bromine, thereby minimizing safety risks and environmental impact [20]. The continuous flow setup enables precise control of reaction parameters and can achieve excellent yields while reducing process mass intensity (PMI) values [19].

Sustainable Catalyst Systems

The development of sustainable catalyst systems for bromination reactions represents a crucial advancement in green chemistry approaches to 1-bromo-2-cyclohexylbenzene synthesis [13] [21]. These systems focus on catalyst recyclability, reduced toxicity, and improved efficiency while maintaining high selectivity and yields.

Vanadium-based catalysts have shown particular promise for sustainable bromination processes [14]. Vanadium(V) catalysts can effectively promote the bromination of aromatic substrates using potassium bromide and hydrogen peroxide as environmentally benign reagents [14]. The reaction occurs in a two-phase medium and demonstrates excellent selectivity for mono- or polybrominated products depending on the reaction conditions and catalyst loading [14].

Molybdenum(VI) catalysts represent another class of sustainable catalyst systems that have been successfully applied to bromination reactions [14]. These catalysts can achieve full peripheral functionalization of aromatic substrates and can be easily recovered and recycled through simple workup procedures [14]. The molybdenum-catalyzed system is particularly effective for achieving complete bromination of electron-rich aromatic compounds.

Microporous organic polymers containing photoactive conjugated semiconductor units have emerged as innovative heterogeneous catalysts for visible-light-promoted bromination reactions [21]. These metal-free, heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse while providing excellent selectivity for the bromination of electron-rich aromatic compounds [21]. The photocatalytic system utilizes hydrobromic acid as a bromine source and molecular oxygen as a clean oxidant, operating under mild conditions with visible light irradiation.